

# Molecular formula and weight of (+)-5-trans Cloprostenol

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## Compound of Interest

Compound Name: (+)-5-trans Cloprostenol

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## An In-depth Technical Guide to (+)-5-trans Cloprostenol

This technical guide provides a comprehensive overview of the chemical and biological properties of **(+)-5-trans Cloprostenol**, a synthetic analog of prostaglandin F2 $\alpha$  (PGF2 $\alpha$ ). It is intended for researchers, scientists, and professionals in the field of drug development. This document details its molecular characteristics, relevant experimental protocols, and its mechanism of action.

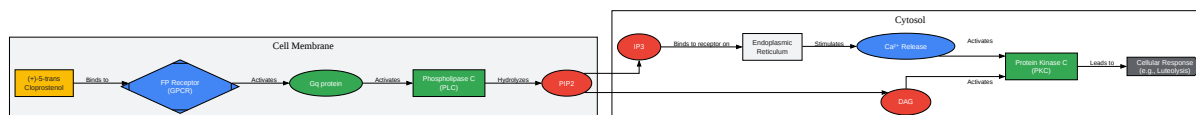
## Core Molecular and Physical Properties

**(+)-5-trans Cloprostenol** is known to be a less active isomer and a minor impurity that arises during the synthesis of its more biologically potent counterpart, (+)-cloprostenol. The quantitative data for **(+)-5-trans Cloprostenol** are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>22</sub> H <sub>29</sub> ClO <sub>6</sub>	[1][2]
Molecular Weight	424.9 g/mol	[1][2]
CAS Number	57968-81-7	[1][2]
Appearance	Neat	N/A
Boiling Point (Predicted)	628.0 ± 55.0 °C	[3]
Density (Predicted)	1.321 ± 0.06 g/cm <sup>3</sup>	[3]
Purity	≥95% to ≥98%	[1][2]
Storage Temperature	-20°C	[1]
Stability	≥ 2 years at -20°C	[1]
Solubility		
DMF	>100 mg/mL	[1]
DMSO	>100 mg/mL	[1]
Ethanol	>100 mg/mL	[1]
PBS (pH 7.2)	>16 mg/mL	[1]

## Mechanism of Action: Prostaglandin F<sub>2α</sub> Receptor Signaling

As an analog of PGF<sub>2α</sub>, **(+)-5-trans Cloprostenol** is expected to exert its biological effects through the Prostaglandin F<sub>2α</sub> receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding of an agonist like cloprostenol to the FP receptor initiates a signaling cascade that leads to various cellular responses, most notably luteolysis, the regression of the corpus luteum.



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PGF2 $\alpha$  receptor signaling pathway initiated by Cloprostenol.

## Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and analysis of cloprostenol isomers.

**(+)-5-trans Cloprostenol** is an isomer formed during the synthesis of the more biologically active (+)-cloprostenol. The following protocol is adapted from a patented method for preparing (+)-cloprostenol and outlines the key steps from which both isomers can be derived.

### Step A: Regioselective Reduction of a Protected Lactone

- A protected optically active lactone (-)-isomer is reduced to the corresponding lactol (-)-isomer.
- The reduction is carried out in a hydrocarbon solvent (e.g., hexane or toluene) at a temperature of -65 to -55 °C.

### Step B: Conversion to Protected (+)-Cloprostenol

- The lactol (-)-isomer is reacted with a 4-carboxybutyl-triphenylphosphonium ylide.
- This reaction is performed in an etheric solvent such as tetrahydrofuran, diisopropylether, or dioxane.

- The ylide is prepared in situ from a phosphonium halide using a strong base like potassium t-butyrate or potassium amylate.
- The reaction mixture is typically stirred for several hours at a controlled temperature (e.g., 0 to 5°C).

#### Step C: Deprotection and Isolation

- The protecting groups on the (+)-isomer of cloprostenol are removed.
- The reaction mixture is then decomposed, and the pH is adjusted to 2-3.
- The organic phase is separated, and the product is extracted.
- The solvent is evaporated, and the crude product can be purified, for instance, by recrystallization.

Note: The separation of the (+)-5-trans isomer from the desired (+)-cis isomer (the main product) would typically be achieved through chromatographic techniques as described in the following section.

This High-Performance Liquid Chromatography (HPLC) method is designed for the separation and quantification of cloprostenol enantiomers, including the (+)-5-trans isomer.

- Instrumentation and Columns:
  - A standard HPLC system equipped with a UV detector.
  - Chiralcel OD-RH column.
- Mobile Phase and Conditions:
  - An optimized mobile phase consists of a mixture of acetonitrile and sodium dihydrogenphosphate (e.g., 20mM, pH 3.0) in a 33:67 (v/v) ratio.
  - The analysis is performed at a controlled temperature, for example, 20°C.

- Detection is carried out at a wavelength of 274 nm, with higher sensitivity achievable at 210 nm.
- Procedure:
  - Prepare standard solutions of the cloprostenol racemate in the mobile phase.
  - Inject the sample into the HPLC system.
  - Elute the enantiomers under the specified conditions. The baseline resolution of the enantiomers should be achieved within approximately 10 minutes.
- Semipreparative Separation:
  - For the isolation of the isomers, the mobile phase composition can be adjusted (e.g., by slightly changing the acetonitrile to buffer ratio) to enhance the resolution for semipreparative purposes.

To assess the biological activity of **(+)-5-trans Cloprostenol**, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be employed to measure its binding affinity to the PGF2 $\alpha$  receptor.

- Principle: This assay relies on the competition between unlabeled **(+)-5-trans Cloprostenol** and a fixed amount of labeled PGF2 $\alpha$  (e.g., biotin-labeled) for binding to a limited number of PGF2 $\alpha$  receptors pre-coated on a microplate. The amount of labeled PGF2 $\alpha$  bound to the receptor is inversely proportional to the concentration of unlabeled **(+)-5-trans Cloprostenol** in the sample.
- General Procedure:
  - Preparation: Prepare all reagents, standards, and samples. A standard curve is generated using known concentrations of unlabeled PGF2 $\alpha$ .
  - Competition: Add the standard or sample, followed immediately by a biotin-labeled PGF2 $\alpha$  analogue, to the wells of the microplate pre-coated with the PGF2 $\alpha$  receptor antibody. Incubate for a specified time (e.g., 1 hour at 37°C) to allow for competitive binding.

- Washing: Aspirate the contents of the wells and wash several times to remove any unbound substances.
- Detection: Add a detection reagent (e.g., HRP-Streptavidin conjugate) and incubate. This will bind to the biotin-labeled PGF2 $\alpha$  that is bound to the receptor.
- Substrate Addition: After another wash step, add a substrate solution that will react with the enzyme conjugate to produce a colorimetric signal.
- Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm). The concentration of **(+)-5-trans Cloprostenol** in the sample is determined by comparing its absorbance to the standard curve.

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